

# DW14800, a Novel PRMT5 Inhibitor, Demonstrates Promising Preclinical Efficacy in Hepatocellular Carcinoma

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Compound of Interest		
Compound Name:	DW14800	
Cat. No.:	B15144584	Get Quote

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SEOUL, South Korea – **DW14800**, a potent and selective inhibitor of protein arginine methyltransferase 5 (PRMT5), has shown significant anti-tumor activity in preclinical models of hepatocellular carcinoma (HCC), according to a study published in Theranostics. This discovery positions **DW14800** as a promising therapeutic candidate for a cancer with limited treatment options and highlights the growing importance of PRMT5 as a therapeutic target in oncology.

Protein arginine methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in regulating various cellular processes, including gene expression and cell proliferation.[1][2] In many cancers, PRMT5 is overexpressed and contributes to tumor growth and survival.[1] **DW14800** exerts its anti-cancer effects by selectively inhibiting PRMT5, leading to a reduction in the symmetric dimethylation of histone H4 at arginine 3 (H4R3me2s). This action enhances the transcription of hepatocyte nuclear factor 4 alpha (HNF4 $\alpha$ ), a key regulator of hepatocyte differentiation. The compound has a half-maximal inhibitory concentration (IC50) of 17 nM against PRMT5.[3]

Preclinical studies have demonstrated that **DW14800** can suppress the self-renewal capacity of liver cancer stem cells and induce differentiation of HCC cells.[4] Furthermore, the inhibitor displayed anti-tumor effects in both in vitro cell-based assays and in vivo xenograft models of HCC.[4]



## **Competitive Landscape**

The landscape of PRMT5 inhibitors is rapidly evolving, with several compounds in clinical development for various malignancies.[2] Key competitors include GSK3326595, JNJ-64619178, PF-06939999, PRT543, and PRT811.[5][6] These inhibitors are being investigated as monotherapies and in combination with other anti-cancer agents across a range of solid tumors and hematological malignancies.[5]

While direct head-to-head clinical trial data is not yet available, the preclinical and emerging clinical data for these compounds provide a basis for comparison.

## **Comparative Efficacy and Mechanism of Action**

The following table summarizes the available data on **DW14800** and its key competitors:



Compound	Developer/Spo nsor	Mechanism of Action	Key Efficacy Highlights	Therapeutic Area (Clinical Trials)
DW14800	Daewoong Pharmaceutical	Selective PRMT5 inhibitor	Suppressed self- renewal of liver cancer stem cells and showed anti- tumor effects in preclinical HCC models.[4]	Preclinical (Hepatocellular Carcinoma)
GSK3326595	GlaxoSmithKline	Selective, reversible PRMT5 inhibitor. [1]	Showed partial responses in adenoid cystic carcinoma.[5] The clinical development of this compound has been discontinued.[6]	Myeloid malignancies, Solid Tumors.[1]
JNJ-64619178	Janssen	Potent, selective PRMT5 inhibitor with a long- residence binding time.[7]	Demonstrated an objective response rate (ORR) of 5.6% in a Phase 1 study of advanced solid tumors, with an 11.5% ORR in patients with adenoid cystic carcinoma.[8]	Advanced Solid Tumors, Non- Hodgkin's Lymphoma, Myelodysplastic Syndrome.[9]
PF-06939999	Pfizer	Potent and selective PRMT5 inhibitor.[1]	Phase 1 trial terminated based on strategic evaluation, not	Advanced or Metastatic Solid Tumors.[1]

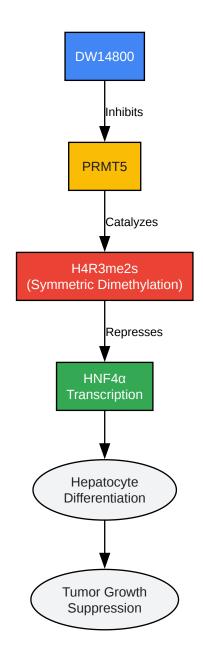


			due to safety concerns.[1]	
PRT543	Prelude Therapeutics	Potent and selective PRMT5 inhibitor.[10]	Achieved a durable complete response in a patient with HRD+ ovarian cancer.[11]	Advanced Solid Tumors and Lymphoma.[11]
PRT811	Prelude Therapeutics	Brain-penetrant, selective PRMT5 inhibitor.[12]	Showed a complete response in a patient with IDH-positive recurrent high-grade glioma.[12]	Advanced Solid Tumors, CNS Lymphoma, Recurrent High- Grade Glioma. [12]

# **Signaling Pathway and Experimental Workflow**

The mechanism of action of **DW14800** involves the inhibition of PRMT5, which in turn affects downstream signaling pathways related to cell differentiation and proliferation in hepatocellular carcinoma.



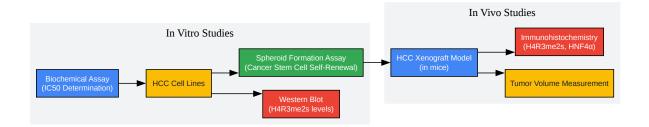


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Mechanism of action of **DW14800** in hepatocellular carcinoma.

A typical experimental workflow to assess the efficacy of a PRMT5 inhibitor like **DW14800** would involve a series of in vitro and in vivo studies.





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General experimental workflow for evaluating PRMT5 inhibitors.

## **Experimental Protocols**

Detailed methodologies for key experiments are crucial for the interpretation and replication of scientific findings. The following are summaries of typical protocols used in the evaluation of PRMT5 inhibitors.

Western Blot for H4R3me2s Detection:

- HCC cells are treated with varying concentrations of the PRMT5 inhibitor for a specified duration.
- Cells are lysed, and protein concentrations are determined using a BCA assay.
- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- The membrane is blocked and then incubated with a primary antibody specific for symmetrically dimethylated H4R3.
- A horseradish peroxidase (HRP)-conjugated secondary antibody is used for detection, and bands are visualized using an enhanced chemiluminescence (ECL) system.[3]

Tumor Spheroid Formation Assay:



- Single-cell suspensions of HCC cells are plated in ultra-low attachment plates.
- Cells are cultured in a serum-free medium supplemented with growth factors to promote spheroid formation.
- The PRMT5 inhibitor is added to the culture medium at various concentrations.
- After a period of incubation, the number and size of the formed spheroids are quantified to assess the self-renewal capacity of cancer stem cells.

#### **HCC** Xenograft Model:

- HCC cells are subcutaneously injected into the flanks of immunodeficient mice.
- Once tumors reach a palpable size, mice are randomized into treatment and control groups.
- The PRMT5 inhibitor is administered to the treatment group, typically via oral gavage, at a predetermined dose and schedule.
- Tumor volume is measured regularly using calipers.
- At the end of the study, tumors are excised for further analysis, such as immunohistochemistry, to assess target engagement and downstream effects.

## Conclusion

**DW14800** has demonstrated a promising preclinical profile as a selective PRMT5 inhibitor for the treatment of hepatocellular carcinoma. Its mechanism of action, centered on the derepression of HNF4α, offers a novel therapeutic strategy. As the clinical development of other PRMT5 inhibitors continues to mature, the comparative efficacy and safety data will be critical in defining the therapeutic potential of this class of epigenetic modulators in oncology. Further investigation of **DW14800** in clinical trials is warranted to determine its efficacy and safety in patients with HCC and other malignancies.

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